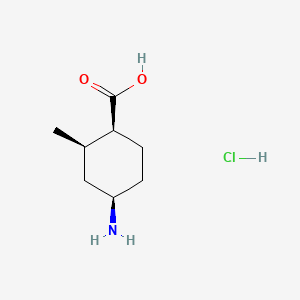
Prmt5-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prmt5-IN-10 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. This methylation process is essential for various cellular processes, including gene expression, RNA splicing, and signal transduction. PRMT5 is implicated in the progression of several cancers, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prmt5-IN-10 involves a series of chemical reactions, typically starting with the preparation of key intermediates through multi-step organic synthesis. The specific synthetic route and reaction conditions can vary, but generally involve the use of reagents such as S-adenosyl-L-methionine (SAM) analogs and various catalysts to achieve the desired methylation .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Prmt5-IN-10 primarily undergoes methylation reactions, where it transfers methyl groups to arginine residues on target proteins. This process is facilitated by the enzyme PRMT5, which catalyzes the transfer of methyl groups from SAM to the guanidino side chain of arginine .
Common Reagents and Conditions: The common reagents used in these reactions include SAM analogs and various catalysts that facilitate the methylation process. The reactions typically occur under mild conditions, such as physiological pH and temperature, to mimic the natural cellular environment .
Major Products Formed: The major products formed from these reactions are symmetrically dimethylated arginine residues on target proteins. This modification can alter the function and interaction of these proteins, leading to changes in gene expression and other cellular processes .
Scientific Research Applications
Prmt5-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of arginine methylation and the role of PRMT5 in various cellular processes. In biology, it helps elucidate the function of PRMT5 in gene expression and RNA splicing. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancers and other diseases where PRMT5 is implicated .
Mechanism of Action
Prmt5-IN-10 exerts its effects by inhibiting the activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to changes in gene expression, RNA splicing, and other cellular processes. The molecular targets of this compound include histones and non-histone proteins that are substrates for PRMT5. The pathways involved in its mechanism of action include the regulation of gene expression and signal transduction .
Comparison with Similar Compounds
Prmt5-IN-10 is unique compared to other PRMT5 inhibitors due to its specific binding mechanism and high selectivity for PRMT5. Similar compounds include other PRMT5 inhibitors such as 3039-0164 and Y2431, which also target the methylation activity of PRMT5 but may differ in their binding sites and efficacy .
List of Similar Compounds:- 3039-0164
- Y2431
- PRT382
- Venetoclax (in combination with PRMT5 inhibitors)
These compounds share similar mechanisms of action but may vary in their chemical structure, binding affinity, and therapeutic potential .
Properties
Molecular Formula |
C13H17N5O4 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
(3S,4R,6R,7R,8S)-6-(6-aminopurin-9-yl)-3-(hydroxymethyl)-5-oxaspiro[3.4]octane-7,8-diol |
InChI |
InChI=1S/C13H17N5O4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(20)9(21)13(22-12)2-1-6(13)3-19/h4-6,8-9,12,19-21H,1-3H2,(H2,14,15,16)/t6-,8+,9-,12+,13+/m0/s1 |
InChI Key |
ADAQKFIBMRBWOO-OYIYGLERSA-N |
Isomeric SMILES |
C1C[C@@]2([C@@H]1CO)[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1CC2(C1CO)C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)


